(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid
CAS No.:
Cat. No.: VC16026594
Molecular Formula: C24H40O6
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O6 |
|---|---|
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | (2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
| Standard InChI Key | UJYLRDMHTJWIQW-NITPNRFESA-N |
| Isomeric SMILES | C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
| Canonical SMILES | CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid belongs to the 5beta-cholanic acid family, characterized by a tetracyclic steroid nucleus with hydroxyl groups at positions 3α, 7α, 12α, and 23S. Its molecular formula is C₂₄H₄₀O₆, with a molecular weight of 424.6 g/mol. The compound’s IUPAC name, (2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, reflects its complex stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₄₀O₆ |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | (2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Canonical SMILES | CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
| PubChem CID | 5284014 |
Synthesis and Isolation
Hydroxylation via Oxidoperoxymolybdenum Complex
The synthesis of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid begins with chenodeoxycholic acid as the precursor. A lithium enolate of protected chenodeoxycholic acid undergoes direct hydroxylation at C-23 using an oxidoperoxymolybdenum hexamethylphosphoric triamide (HMPA)/pyridine complex . This method selectively introduces the 23S-hydroxy group, with the 23R and 23S diastereomers separated via liquid column chromatography .
Table 2: Key Reagents and Conditions in Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Trimethylsilyl chloride, base | Hydroxyl group protection |
| Enolate Formation | Lithium diisopropylamide (LDA), THF, -78°C | Stabilized enolate intermediate |
| Hydroxylation | MoO(O₂)₂·HMPA·Pyridine, RT | C-23 hydroxylation |
| Deprotection | Aqueous HCl, methanol | Removal of protecting groups |
Stereochemical Assignment
The 23S configuration was confirmed via molecular rotation and circular dichroism (CD) spectroscopy. The synthetic 23S isomer exhibited distinct optical properties compared to the 23R variant, matching naturally occurring analogs isolated from seal bile .
Biological Significance and Mechanisms
Role in Lipid Metabolism
Like other bile acids, this compound facilitates lipid digestion by emulsifying dietary fats in the intestine. Its amphiphilic structure, with four hydroxyl groups, enhances micelle formation, promoting fat absorption .
Signaling Pathways
Emerging research implicates (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid in modulating nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5). These interactions regulate glucose homeostasis and cholesterol metabolism .
Comparative Analysis with Related Bile Acids
Structural Analogues
The compound’s 23S-hydroxy group differentiates it from:
-
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: Lacks the C-23 hydroxyl and has a 3β-OH configuration .
-
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid: Features an additional 19-hydroxy group instead of 23S-OH .
Research Applications and Future Directions
Analytical Challenges
Quantifying this compound in biological matrices requires advanced techniques like LC-MS/MS due to its structural similarity to other bile acids .
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